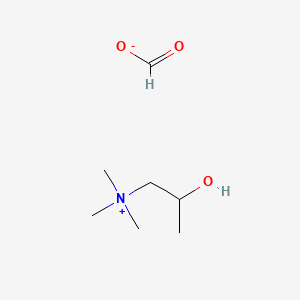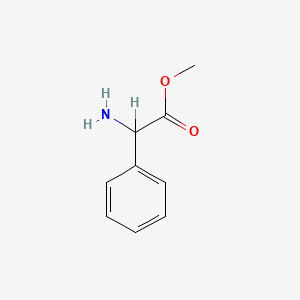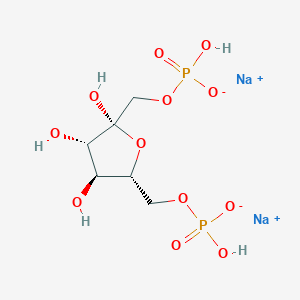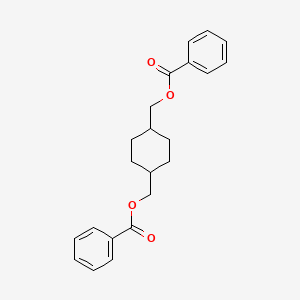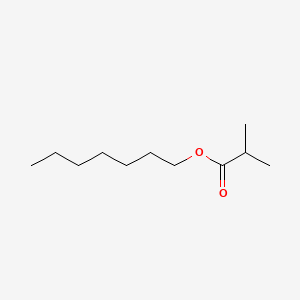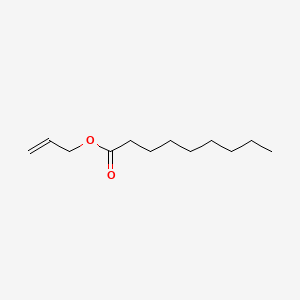
2-丙基-4,7-二氢-1,3-二氧杂环戊烷
描述
2-Propyl-4,7-dihydro-1,3-dioxepine is a chemical compound with the molecular formula C8H14O2 . It has an average mass of 142.196 Da and a monoisotopic mass of 142.099380 Da . It is also known by other names such as 1,3-Dioxepin, 4,7-dihydro-2-propyl- .
Molecular Structure Analysis
The molecular structure of 2-Propyl-4,7-dihydro-1,3-dioxepine consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving 2-Propyl-4,7-dihydro-1,3-dioxepine are not available, related compounds such as dihydro-1,3-dioxepines can undergo a variety of reactions. For instance, they can be involved in asymmetric [4 + 3]-cycloaddition reactions .Physical And Chemical Properties Analysis
2-Propyl-4,7-dihydro-1,3-dioxepine has a predicted density of 0.925±0.06 g/cm3 . Its boiling point is 70-72 °C (Press: 16 Torr) , and it has a refractive index of 1.431 .科学研究应用
Asymmetric Synthesis
“2-Propyl-4,7-dihydro-1,3-dioxepine” is used in the asymmetric synthesis of dihydro-1,3-dioxepines . This process involves a Rh(II)/Sm(III) relay catalytic three-component tandem [4 + 3]-cycloaddition . The process affords various chiral 4,5-dihydro-1,3-dioxepines in up to 97% yield, with 99% ee .
Organic Synthesis
This compound plays a significant role in organic synthesis . It is involved in the formation of various ylides between α-diazocarbonyl compounds and carbonyl, imine, or thiocarbonyl groups . This leads to the creation of heterocyclic molecules with multiple stereocenters .
Production of Bioactive Organic Compounds
“2-Propyl-4,7-dihydro-1,3-dioxepine” is commonly used in the synthesis of bioactive organic compounds . These compounds have a wide range of applications in the pharmaceutical industry .
Polymer Production
This compound is used in the production of polymers . It can be used to create complex polymers with unique properties .
Coating Materials
“2-Propyl-4,7-dihydro-1,3-dioxepine” is also used in the production of coating materials . These coatings can be used in a variety of industries, including automotive and aerospace .
Liquid Crystal Monomers and Polymers
This compound is used as a component in the production of liquid crystal monomers and polymers . These materials have applications in display technologies .
安全和危害
While specific safety and hazard information for 2-Propyl-4,7-dihydro-1,3-dioxepine is not available, general precautions should be taken while handling it. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .
作用机制
Target of Action
It is commonly used in the synthesis of biologically active organic compounds , suggesting that it may interact with a variety of biological targets.
Mode of Action
One study indicates that 4,7-dihydro-1,3-dioxepine derivatives, which include 2-propyl-4,7-dihydro-1,3-dioxepine, undergo oxidation with molecular oxygen in the liquid phase . This process involves the abstraction of a hydrogen atom by the peroxyl radical from the CH bond of the cycloolefin .
Biochemical Pathways
The compound’s oxidation process may influence various biochemical pathways, given the broad role of oxidation reactions in biological systems .
Pharmacokinetics
Its physical properties, such as its density (0925±006 g/cm3), boiling point (70-72 °C at 16 Torr pressure), and solubility in most organic solvents , may influence its bioavailability.
Result of Action
It is used in the synthesis of biologically active organic compounds , suggesting that it may have diverse effects at the molecular and cellular levels.
属性
IUPAC Name |
2-propyl-4,7-dihydro-1,3-dioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-5-8-9-6-3-4-7-10-8/h3-4,8H,2,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTBWJOYERVBCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OCC=CCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293875 | |
| Record name | 2-propyl-4,7-dihydro-1,3-dioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyl-4,7-dihydro-1,3-dioxepine | |
CAS RN |
4469-34-5 | |
| Record name | NSC92757 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-propyl-4,7-dihydro-1,3-dioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient synthetic method for producing 2-Propyl-4,7-dihydro-1,3-dioxepine?
A: The research highlights a synthetic method utilizing citric acid as a catalyst for the condensation reaction between butyraldehyde and (cis)-2-butene-1,4-diol to produce 2-Propyl-4,7-dihydro-1,3-dioxepine []. This method boasts a yield of up to 92% under optimized conditions, making it a highly efficient approach.
Q2: What are the optimal conditions for this synthesis using citric acid as a catalyst?
A: The research identifies the following optimal reaction conditions []:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



